molecular formula C20H24FN3O2S B1439530 5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 951623-88-4

5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1439530
M. Wt: 389.5 g/mol
InChI Key: VATNXOZIFSHXHL-UHFFFAOYSA-N
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Description

5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline is a biochemical used for proteomics research .


Molecular Structure Analysis

The molecular formula of this compound is C20H24FN3O2S, and it has a molecular weight of 389.5 g/mol .

Scientific Research Applications

Antibacterial Properties

5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives have been extensively studied for their antibacterial properties. For instance, compounds similar to it have shown broad antibacterial activity in experimental infections, suggesting their potential use in systemic infections (Goueffon et al., 1981). Additionally, specific enantiomers of temafloxacin hydrochloride, a related compound, have been developed as broad-spectrum antimicrobial agents, highlighting the potential of such structures in antibacterial therapy (Chu et al., 1991).

Photostability and Photochemical Reactions

Studies have also focused on the photochemical properties of related compounds. For example, the photochemistry of ciprofloxacin, a compound with a similar structure, has been investigated in aqueous solutions, revealing insights into its stability and behavior under light exposure (Mella et al., 2001). Such studies are crucial for understanding the stability and efficacy of these compounds under various environmental conditions.

Crystal Structure Analysis

The crystal structure and analysis of related compounds have been a significant area of study, offering insights into their molecular configurations and interactions. For example, the crystal structure of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, a structurally related compound, provides valuable information for designing drugs with optimized efficacy and reduced side effects (Ullah & Stoeckli-Evans, 2021).

Neurotransmission Studies

Another critical area of research is the development of compounds as potential ligands for neurotransmission studies. For instance, a derivative, 5,7‐dichloro‐4‐(3‐{4‐[4‐(2‐[18F]fluoroethyl)‐piperazin‐1‐yl]‐phenyl}‐ureido)‐1,2,3,4‐tetrahydroquinoline‐2‐carboxylic acid, has been synthesized for potential use in PET imaging to study glutamatergic neurotransmission, particularly in neurological and psychiatric disorders (Piel et al., 2003).

Luminescent Properties and Electron Transfer

The luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent have also been a subject of study. These compounds are synthesized for various applications, including their potential use as fluorescent probes due to their unique photophysical properties (Gan et al., 2003).

properties

IUPAC Name

1-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-5-fluoro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2S/c21-19-8-4-7-18-17(19)9-10-22-20(18)15-23-11-13-24(14-12-23)27(25,26)16-5-2-1-3-6-16/h1-8,20,22H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATNXOZIFSHXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C(=CC=C2)F)CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline

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